molecular formula C12H18N2O B3272572 N-(5-aminopentyl)benzamide CAS No. 5692-29-5

N-(5-aminopentyl)benzamide

Cat. No. B3272572
CAS RN: 5692-29-5
M. Wt: 206.28 g/mol
InChI Key: GCFYRWMWMMXAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-aminopentyl)benzamide” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.28 . The compound is known to have a melting point of 132-133 °C and a boiling point of 180-185 °C at a pressure of 0.1 Torr . The density of this compound is predicted to be 1.034±0.06 g/cm3 .


Synthesis Analysis

The synthesis of benzamides, including “N-(5-aminopentyl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The dynamic structure of benzamide, which is a part of “N-(5-aminopentyl)benzamide”, is determined by two main structural factors: the rotation of the NH2 group around the C(O)–N bond and the rotation of the amide group as a whole relative to the benzene ring .


Chemical Reactions Analysis

Benzamides, including “N-(5-aminopentyl)benzamide”, can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .


Physical And Chemical Properties Analysis

“N-(5-aminopentyl)benzamide” has a melting point of 132-133 °C and a boiling point of 180-185 °C at a pressure of 0.1 Torr . The density of this compound is predicted to be 1.034±0.06 g/cm3 . The compound is also expected to have a pKa value of 14.87±0.46 .

Scientific Research Applications

Antioxidant Activity

Benzamides, including N-(5-aminopentyl)benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelators, helping to prevent oxidative stress in biological systems .

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Anti-inflammatory Activity

Benzamides are known to possess anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .

Analgesic Activity

Some benzamides have been found to exhibit analgesic (pain-relieving) activity . This suggests that N-(5-aminopentyl)benzamide could potentially be used in pain management .

Anti-platelet Activity

Amide derivatives, including benzamides, have shown anti-platelet activity . This means they could potentially be used in the prevention of blood clots .

Industrial Applications

Amide compounds are widely used in various industrial sectors, including the plastic, rubber, and paper industries . N-(5-aminopentyl)benzamide, as an amide compound, could potentially have applications in these industries .

Drug Discovery

Amide compounds, including benzamides, have been used in drug discovery . N-(5-aminopentyl)benzamide could potentially be used as a starting point for the development of new drugs .

Synthesis of Novel Compounds

N-(5-aminopentyl)benzamide could potentially be used in the synthesis of novel compounds . The ability to synthesize new compounds is crucial in fields such as medicinal chemistry and materials science .

Future Directions

Benzamides, including “N-(5-aminopentyl)benzamide”, have been widely used in medical, industrial, biological, and potential drug industries . They are also used as intermediate products in the synthesis of therapeutic agents . Therefore, future research could focus on exploring the potential applications of “N-(5-aminopentyl)benzamide” in these areas.

properties

IUPAC Name

N-(5-aminopentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-5-2-6-10-14-12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFYRWMWMMXAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311700
Record name N-(5-Aminopentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-aminopentyl)benzamide

CAS RN

5692-29-5
Record name N-(5-Aminopentyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5692-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Aminopentyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 1,5-diaminopentane (25 g, 0.24 mol) and benzamide (9.9 g, 0.081 mol) were combined and heated at reflux overnight. The reaction mixture was concentrated under vacuum to remove the excess diamine. The residue was distilled at about 210° C. at 12 torr (16×102 pascals) to provide 11.8 g of N-(5-aminopentyl)benzamide as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-aminopentyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-aminopentyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(5-aminopentyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(5-aminopentyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(5-aminopentyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(5-aminopentyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.